molecular formula C23H18N2O4S B12388464 Antiviral agent 35

Antiviral agent 35

Cat. No.: B12388464
M. Wt: 418.5 g/mol
InChI Key: GJZCHLIWCQDKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antiviral agent 35 is a synthetic compound designed to inhibit the replication of viruses by targeting specific stages of the viral life cycle. This compound has shown promise in treating various viral infections, making it a valuable addition to the arsenal of antiviral drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 35 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:

    Step 1: Formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using selective protection and deprotection strategies.

    Step 3: Introduction of specific substituents via nucleophilic substitution or electrophilic addition reactions.

    Step 4: Final purification using column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch processing: Where reactions are carried out in large reactors.

    Continuous flow processing: For more efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: Antiviral agent 35 undergoes various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide.

    Reduction: Typically carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Utilizes reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Scientific Research Applications

Antiviral agent 35 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its ability to inhibit viral replication in cell cultures and animal models.

    Medicine: Explored as a potential treatment for viral infections such as influenza, hepatitis, and HIV.

    Industry: Utilized in the development of antiviral coatings and materials for medical devices.

Mechanism of Action

The mechanism of action of antiviral agent 35 involves targeting specific viral proteins or host cell factors essential for viral replication. Key molecular targets include:

    Viral polymerases: Inhibition of viral RNA or DNA synthesis.

    Viral proteases: Prevention of viral protein processing and maturation.

    Host cell receptors: Blocking viral entry into host cells.

The compound interferes with these targets, thereby inhibiting the replication and spread of the virus.

Comparison with Similar Compounds

Antiviral agent 35 is unique compared to other antiviral compounds due to its broad-spectrum activity and low toxicity. Similar compounds include:

    Remdesivir: A nucleoside analog used to treat COVID-19.

    Oseltamivir: An inhibitor of influenza neuraminidase.

    Acyclovir: A guanine analog used to treat herpes simplex virus infections.

While these compounds share some similarities in their mechanisms of action, this compound stands out due to its effectiveness against a wider range of viruses and its potential for fewer side effects.

Properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

N-benzyl-N-naphthalen-1-yl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C23H18N2O4S/c26-25(27)20-13-15-21(16-14-20)30(28,29)24(17-18-7-2-1-3-8-18)23-12-6-10-19-9-4-5-11-22(19)23/h1-16H,17H2

InChI Key

GJZCHLIWCQDKMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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